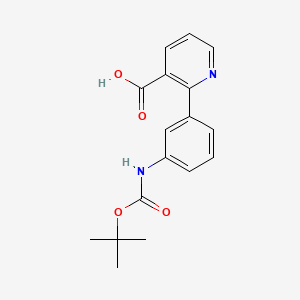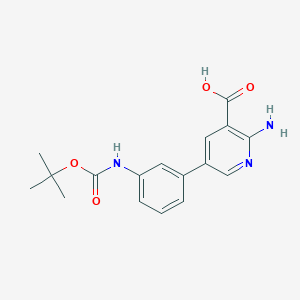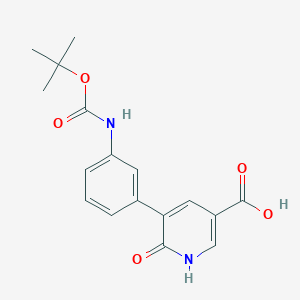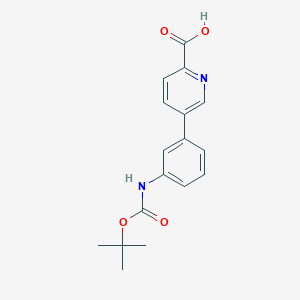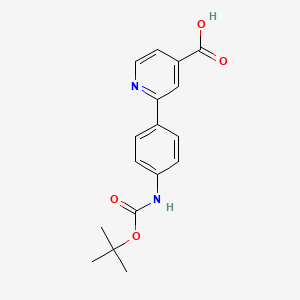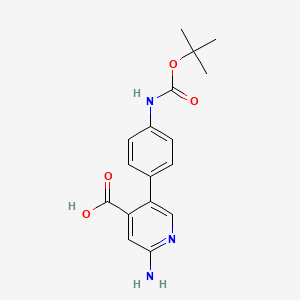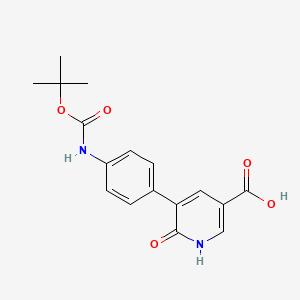
6-(4-BOC-Aminophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BOC-Aminophenyl)picolinic acid (6-BAPA) is a compound that has been used in scientific research for a variety of applications. It is a derivative of picolinic acid, a naturally occurring substance found in plants, fungi, and bacteria. 6-BAPA has been extensively studied for its ability to act as a metal chelator, a process that involves binding to metal ions and preventing them from participating in chemical reactions. In addition, 6-BAPA has been shown to have potential therapeutic applications in the treatment of several diseases.
Scientific Research Applications
6-(4-BOC-Aminophenyl)picolinic acid, 95% has been used in scientific research for a variety of applications, including metal chelation, drug delivery, and as a potential therapeutic agent. As a metal chelator, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been used to study the effects of metal ions on protein structure and function, as well as to study the effects of metal ions on the activity of enzymes. 6-(4-BOC-Aminophenyl)picolinic acid, 95% has also been used in drug delivery applications, as it can be used to bind to metal ions and prevent them from participating in chemical reactions. Finally, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been studied as a potential therapeutic agent, as it has been shown to have potential therapeutic applications in the treatment of several diseases.
Mechanism of Action
6-(4-BOC-Aminophenyl)picolinic acid, 95% binds to metal ions, such as iron and copper, and prevents them from participating in chemical reactions. This process, known as metal chelation, has been studied extensively in scientific research. 6-(4-BOC-Aminophenyl)picolinic acid, 95% is able to bind to metal ions because of its high affinity for them, and it has been shown to be more effective than other chelators, such as EDTA and DTPA, at binding to metal ions.
Biochemical and Physiological Effects
6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. In particular, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory effects, as well as to have potential therapeutic applications in the treatment of several diseases. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a protective effect against oxidative stress, a condition in which the body’s cells are damaged by free radicals.
Advantages and Limitations for Lab Experiments
The use of 6-(4-BOC-Aminophenyl)picolinic acid, 95% in scientific research has a number of advantages. In particular, 6-(4-BOC-Aminophenyl)picolinic acid, 95% is a relatively inexpensive compound and is easy to synthesize. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has a high affinity for metal ions, making it an effective metal chelator. Finally, 6-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of metal ions on protein structure and function.
However, there are also some limitations to the use of 6-(4-BOC-Aminophenyl)picolinic acid, 95% in scientific research. For example, 6-(4-BOC-Aminophenyl)picolinic acid, 95% is not as effective at binding to certain metal ions, such as zinc, as other chelators, such as EDTA and DTPA. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% is not as stable as other chelators, meaning that it can degrade over time.
Future Directions
In the future, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in a variety of applications. For example, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of novel drug delivery systems, as it has been shown to have potential therapeutic applications. In addition, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of new metal chelation agents, as it has been shown to be more effective than other chelators at binding to metal ions. Finally, 6-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of new therapeutic agents, as it has been shown to have a number of biochemical and physiological effects.
Synthesis Methods
6-(4-BOC-Aminophenyl)picolinic acid, 95% can be synthesized using a number of different methods, including the reaction of 4-bromo-2-chloro-5-nitrophenol with picolinic acid and subsequent deprotection of the 4-bromo-2-chloro-5-nitrophenol. The reaction of 4-bromo-2-chloro-5-nitrophenol with picolinic acid is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is then followed by deprotection of the 4-bromo-2-chloro-5-nitrophenol to yield the desired product, 6-(4-BOC-Aminophenyl)picolinic acid, 95%.
properties
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)18-12-9-7-11(8-10-12)13-5-4-6-14(19-13)15(20)21/h4-10H,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVORIWRVJTCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
